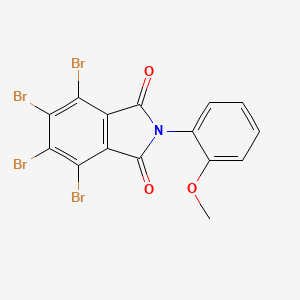![molecular formula C18H17ClN2O3S B11561035 4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11561035.png)
4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl mercaptan with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with an amine derivative to form the final product under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.
Applications De Recherche Scientifique
4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE can be compared with other similar compounds, such as:
4-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE: Similar structure but with a bromine atom instead of chlorine.
4-[(E)-[(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE: Similar structure but with a methyl group instead of chlorine.
The uniqueness of 4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H17ClN2O3S |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
[4-[(E)-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C18H17ClN2O3S/c1-13(22)24-17-8-4-14(5-9-17)10-20-21-18(23)12-25-11-15-2-6-16(19)7-3-15/h2-10H,11-12H2,1H3,(H,21,23)/b20-10+ |
Clé InChI |
VEAGRXRAXNUODK-KEBDBYFISA-N |
SMILES isomérique |
CC(=O)OC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11560955.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11560960.png)
![2-ethoxy-4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate (non-preferred name)](/img/structure/B11560962.png)
![2-(2,2,3,3-Tetrafluorocyclobutyl)-3a',4',7',7a'-tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B11560967.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11560971.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11560974.png)

![N-(3-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide](/img/structure/B11560983.png)
![4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11560985.png)
![4-(4-chlorophenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole](/img/structure/B11560993.png)

![Diethyl {[(2,4-dimethoxyphenyl)amino]methylidene}propanedioate](/img/structure/B11561001.png)
![2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B11561009.png)
![4-ethyl-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11561014.png)
